N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
CAS No.: 763093-77-2
Cat. No.: VC6537841
Molecular Formula: C14H14N6O2S
Molecular Weight: 330.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763093-77-2 |
|---|---|
| Molecular Formula | C14H14N6O2S |
| Molecular Weight | 330.37 |
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C14H14N6O2S/c1-9-4-3-5-11(6-9)20-14(16-18-19-20)23-8-13(21)15-12-7-10(2)22-17-12/h3-7H,8H2,1-2H3,(H,15,17,21) |
| Standard InChI Key | DKKYJVLOEWZBIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NOC(=C3)C |
Introduction
Pharmaceutical Applications
Compounds with oxazole and tetrazole moieties are frequently studied for their biological activities:
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Anti-inflammatory Activity: Oxazole derivatives are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Properties: Tetrazole-based compounds have shown efficacy against bacterial and fungal pathogens.
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Drug Delivery: Tetrazoles can act as bioisosteres for carboxylic acids, enhancing drug-like properties such as metabolic stability.
Molecular Docking Studies
Molecular docking studies could predict interactions with biological targets such as enzymes or receptors. For example:
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The tetrazole ring might interact with active site residues through hydrogen bonding or π-stacking.
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The oxazole moiety could enhance binding specificity due to its aromaticity.
Synthesis Pathways
Although the exact synthesis of this compound is not provided in the search results, a plausible pathway could involve:
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Formation of the Oxazole Ring: Starting from a β-ketoamide precursor under cyclization conditions.
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Preparation of the Tetrazole Moiety: Using azide precursors and nitriles in a [3+2] cycloaddition reaction.
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Thioether Formation: Coupling a thiol group to the tetrazole ring using alkyl halides or acetamides.
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to oxazole, tetrazole, and acetamide groups.
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Mass Spectrometry (MS): For molecular weight determination and fragmentation patterns.
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Infrared (IR) Spectroscopy: To detect functional groups such as C=O (amide), C-S (thioether), and aromatic C-H stretches.
Data Table
| Parameter | Description |
|---|---|
| Molecular Formula | C14H14N4O2S |
| Molecular Weight | Approximately 302 g/mol |
| Key Functional Groups | Oxazole, Tetrazole, Thioether, Acetamide |
| Potential Applications | Anti-inflammatory, Antimicrobial, Drug Design |
| Analytical Methods | NMR, MS, IR |
Future Research Directions
To fully explore the potential of this compound:
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Biological Testing: Evaluate its efficacy against specific enzymes or pathogens.
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Structure-Activity Relationship (SAR) Studies: Modify substituents on the oxazole or tetrazole rings to optimize activity.
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Computational Studies: Perform molecular docking and dynamics simulations to predict binding affinities.
If you have access to additional databases or experimental data related to this compound, further insights can be incorporated into its characterization and potential applications.
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